
N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring attached to a phenyl group, which is further connected to an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide typically involves the following steps:
Acylation: The initial step involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide.
Cyclodehydration: The intermediate product undergoes cyclodehydration in the presence of sulfuric acid, leading to the formation of 2-methyl-5-phenyloxazole.
Sulfochlorination: The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid, resulting in the formation of 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization from ethanol .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic compounds.
Substitution: The phenyl ring and oxazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, reduced heterocycles, and functionalized phenylacetamides .
Aplicaciones Científicas De Investigación
N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiproliferative activities.
Medicine: Research explores its use as a lead compound for developing new drugs targeting various diseases.
Industry: It finds applications in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but studies suggest its potential as an antimicrobial and anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide
- N-(4-Methoxyphenyl)acetamide
Uniqueness
N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)14-11-5-3-10(4-6-11)12-7-13-9(2)16-12/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOQYANUUCAZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
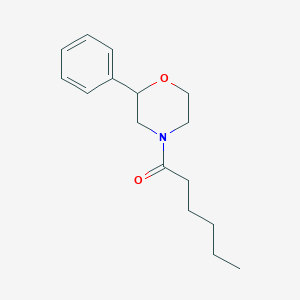
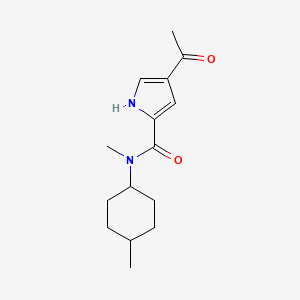

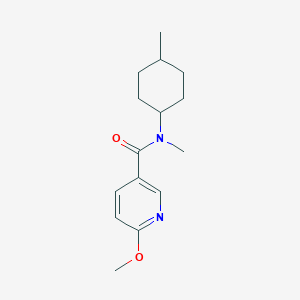
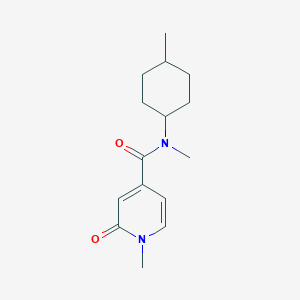
![Cyclobutyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7525664.png)
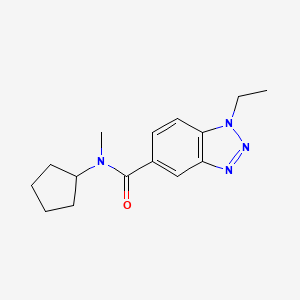
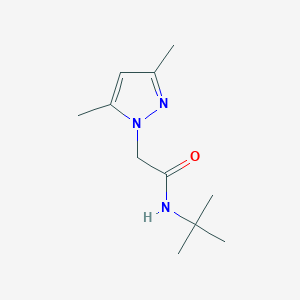

![N-cyclopentyl-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7525694.png)
![(2-Methylcyclopropyl)-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7525700.png)
![N-cyclopentyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7525706.png)
![N-prop-2-ynylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7525727.png)
![5,5-Dimethyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B7525745.png)
